molecular formula C20H13ClN2O5 B2376203 (E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate CAS No. 320416-76-0

(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate

Cat. No.: B2376203
CAS No.: 320416-76-0
M. Wt: 396.78
InChI Key: ATMAUTKGCPGWCK-LPYMAVHISA-N
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Description

(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate typically involves a multi-step process. One common method includes the condensation of 4-chlorophenol with 3-nitrobenzaldehyde to form an intermediate, which is then reacted with aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted phenoxy derivatives from nucleophilic substitution.

Scientific Research Applications

(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: Similar in structure but lacks the nitrophenyl and benzoate groups.

    3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the chlorophenoxy and benzoate groups.

    Aminobenzoic acid: Contains the benzoate group but lacks the chlorophenoxy and nitrophenyl groups.

Uniqueness

(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(E)-[4-(4-chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5/c21-16-7-9-17(10-8-16)27-19-11-6-14(12-18(19)23(25)26)13-22-28-20(24)15-4-2-1-3-5-15/h1-13H/b22-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMAUTKGCPGWCK-LPYMAVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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